molecular formula C10H19IN2 B184522 1-Hexyl-3-methylimidazolium iodide CAS No. 178631-05-5

1-Hexyl-3-methylimidazolium iodide

Cat. No.: B184522
CAS No.: 178631-05-5
M. Wt: 294.18 g/mol
InChI Key: CZIUVCSYOGFUPH-UHFFFAOYSA-M
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Description

1-Hexyl-3-methylimidazolium iodide is a room temperature ionic liquid (RTIL) that has garnered significant interest in various scientific fields. It is composed of a 1-hexyl-3-methylimidazolium cation and an iodide anion. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in both water and organic solvents .

Mechanism of Action

The compound, when deposited on top of the main 3D perovskite (Cs/FA/MA)PbI3–xBrx, passivates the surface of the absorber by lowering the density of the trap states, thus enhancing the radiative recombination and the open circuit voltage .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. Specific target organ toxicity (single exposure) affects the respiratory system .

Preparation Methods

1-Hexyl-3-methylimidazolium iodide can be synthesized through a straightforward reaction between 1-methylimidazole and 1-iodohexane . The reaction typically involves mixing the two reactants in an appropriate solvent and heating the mixture to facilitate the formation of the ionic liquid. The reaction conditions may vary, but a common approach involves heating the mixture at around 80-100°C for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

1-Hexyl-3-methylimidazolium iodide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Hexyl-3-methylimidazolium iodide can be compared with other similar ionic liquids, such as:

These compounds share similar cationic structures but differ in their anions, which can significantly influence their properties and applications. For example, 1-hexyl-3-methylimidazolium chloride is more commonly used in catalysis, while 1-hexyl-3-methylimidazolium tetrafluoroborate is preferred in electrochemical applications . The uniqueness of this compound lies in its specific combination of cation and anion, which imparts distinct properties suitable for particular applications .

Properties

IUPAC Name

1-hexyl-3-methylimidazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2.HI/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIUVCSYOGFUPH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047951
Record name 1-Hexyl-3-methylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178631-05-5
Record name 1-Hexyl-3-methylimidazolium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178631-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexyl-3-methylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexyl-3-methylimidazolium Iodide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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